

Photophysical properties and applications of 4-Fluorobenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Fluorobenzophenone**

Cat. No.: **B154158**

[Get Quote](#)

Application Notes and Protocols for 4-Fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

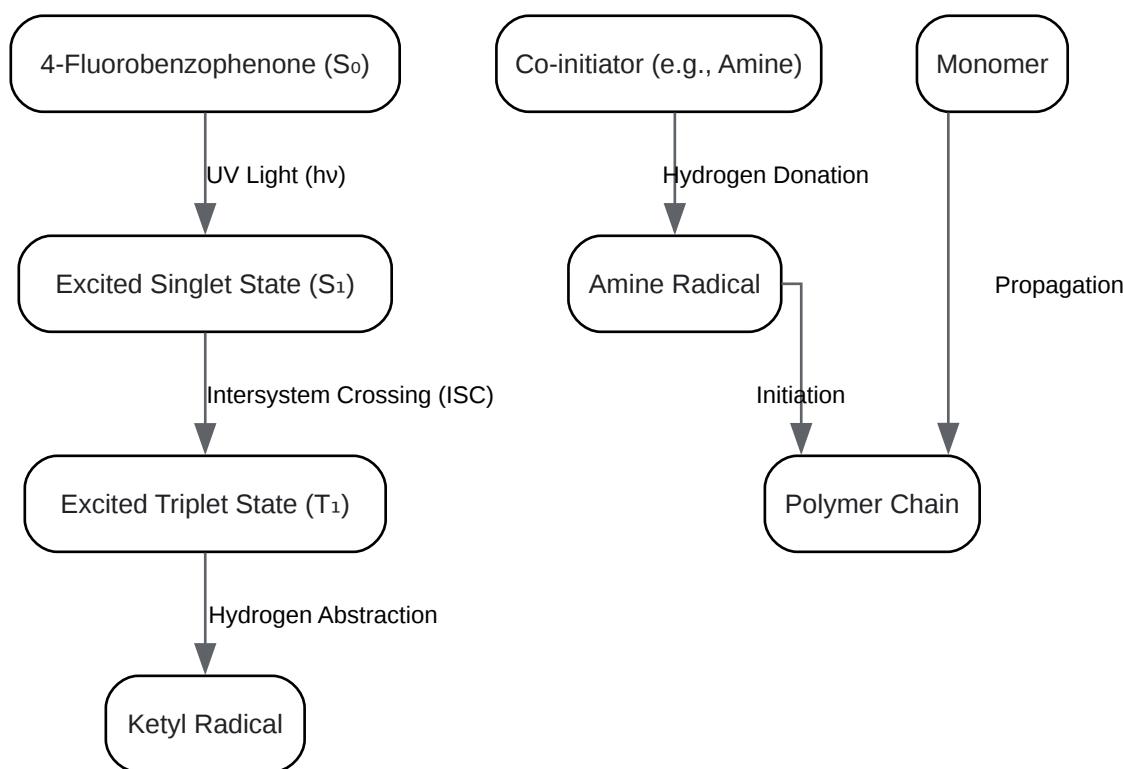
4-Fluorobenzophenone is a substituted aromatic ketone that has garnered significant interest in various scientific and industrial fields. Its unique photophysical properties, coupled with its reactivity, make it a valuable tool in photochemistry, organic synthesis, and materials science. This document provides a comprehensive overview of the photophysical characteristics of **4-fluorobenzophenone** and detailed protocols for its key applications.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	345-83-5	[1] [2]
Molecular Formula	C ₁₃ H ₉ FO	[1] [2]
Molecular Weight	200.21 g/mol	[1] [2]
Appearance	Off-white to yellow crystalline powder	[1]
Melting Point	46-49 °C	[1]
Purity	≥ 99% (GC)	[1]
Solubility	Soluble in benzene, hexanes, and other organic solvents.	
Storage	Store at 0-8°C in a sealed container away from fire and heat sources.	[1]

Photophysical Properties

4-Fluorobenzophenone exhibits interesting photophysical behavior, characterized by its absorption in the UV region and the generation of a triplet excited state upon irradiation. While comprehensive quantitative data is not extensively available in a single source, the following table summarizes available information and typical properties for closely related benzophenone derivatives.


Parameter	Value	Conditions	Reference
Absorption Maximum (λ_{max})	~250 - 260 nm	In various organic solvents. The $n-\pi^*$ transition is typically observed as a weaker band at longer wavelengths (~340-350 nm).	
Molar Absorptivity (ϵ)	4- Fluorobenzophenone.	Not explicitly found for	
Fluorescence Emission Maximum		Fluorescence is generally weak for benzophenones at room temperature due to efficient intersystem crossing.	
Fluorescence Quantum Yield (Φ_f)	Very low	Due to rapid and efficient intersystem crossing to the triplet state.	
Phosphorescence Emission Maximum	~450 nm	Typically observed at low temperatures (77 K) in a rigid matrix.	
Phosphorescence Quantum Yield (Φ_p)	Not explicitly found.		
Triplet State Lifetime (τ_T)	Varies from microseconds to milliseconds	Dependent on solvent and temperature. Shorter in the presence of quenchers.	[1]

Applications and Experimental Protocols

Photoinitiator in UV Curing and Photopolymerization

4-Fluorobenzophenone is widely used as a Type II photoinitiator, which requires a co-initiator or synergist (typically a hydrogen donor like a tertiary amine) to generate free radicals and initiate polymerization.

Mechanism of Action as a Photoinitiator

[Click to download full resolution via product page](#)

Caption: Photoinitiation mechanism of **4-Fluorobenzophenone**.

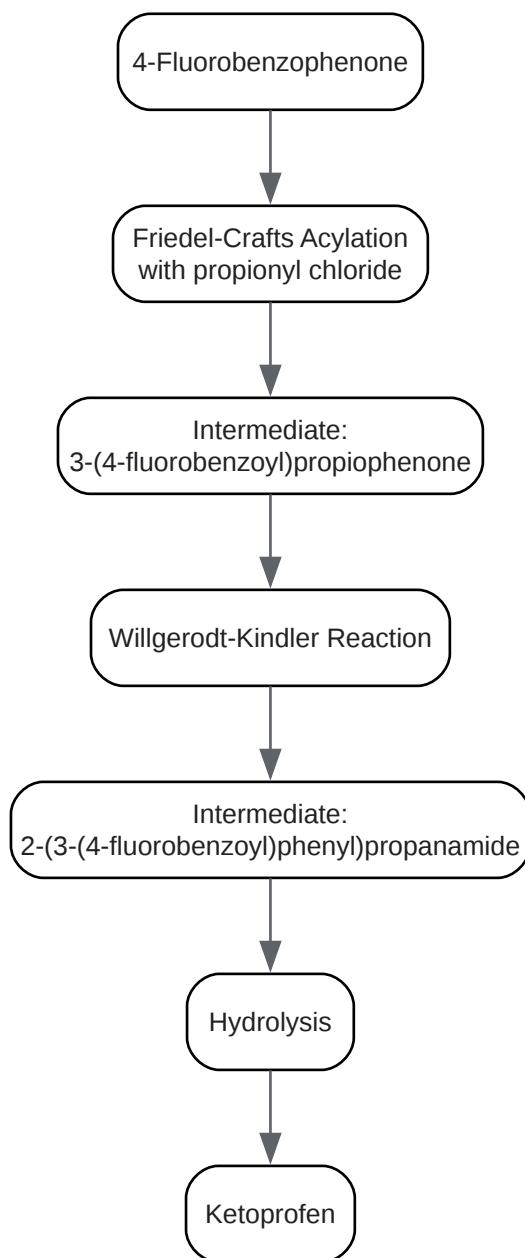
Experimental Protocol: Photopolymerization of Methyl Methacrylate (MMA)

This protocol describes a general procedure for the photopolymerization of methyl methacrylate using **4-fluorobenzophenone** as a photoinitiator.

Materials:

- Methyl methacrylate (MMA), inhibitor removed
- **4-Fluorobenzophenone**
- N,N-Dimethylaniline (DMA) as a co-initiator
- Solvent (e.g., Toluene or THF), if required
- UV lamp (e.g., medium-pressure mercury lamp with output around 365 nm)
- Reaction vessel (e.g., quartz tube or vial)
- Nitrogen or Argon source for deoxygenation

Procedure:


- Prepare a solution of methyl methacrylate. If necessary, a solvent can be used to ensure all components are dissolved.
- Add **4-fluorobenzophenone** to the MMA solution to a final concentration of 0.1-1% by weight.
- Add the co-initiator, N,N-dimethylaniline, typically in a 1:1 or 2:1 molar ratio with respect to the photoinitiator.
- Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the triplet state of the photoinitiator and inhibit polymerization.
- Seal the reaction vessel and place it under the UV lamp.
- Irradiate the solution. The irradiation time will depend on the lamp intensity, initiator concentration, and desired conversion. Monitor the polymerization progress by observing the increase in viscosity. For kinetic studies, samples can be taken at different time intervals and analyzed by techniques like gravimetry or spectroscopy.
- After the desired polymerization time, terminate the reaction by turning off the UV lamp.

- The resulting polymer (polymethyl methacrylate - PMMA) can be precipitated in a non-solvent like methanol, filtered, and dried.

Intermediate in the Synthesis of Pharmaceuticals

4-Fluorobenzophenone serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen.

Workflow for the Synthesis of Ketoprofen from **4-Fluorobenzophenone**

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to Ketoprofen.

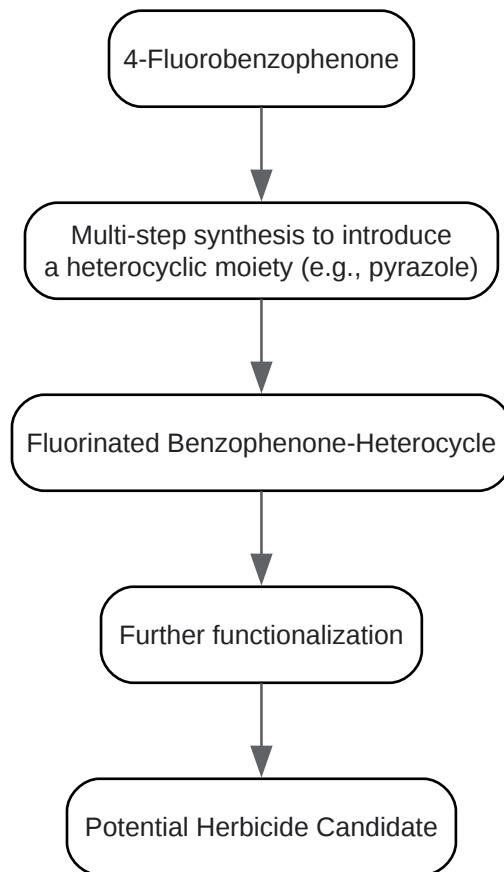
Experimental Protocol: Synthesis of a Benzophenone Derivative via Friedel-Crafts Acylation

This protocol provides a general method for the Friedel-Crafts acylation of an aromatic compound using a benzoyl chloride derivative, which is a key step in many syntheses involving **4-fluorobenzophenone**.

Materials:

- **4-Fluorobenzophenone** (or a derivative like 4-fluorobenzoyl chloride)
- Aromatic substrate (e.g., benzene, toluene)
- Anhydrous aluminum chloride (AlCl_3) as a catalyst
- Dry dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for organic synthesis

Procedure:


- In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in the dry solvent under a nitrogen atmosphere.
- Cool the suspension to 0°C in an ice bath.
- Slowly add a solution of 4-fluorobenzoyl chloride (1 equivalent) in the dry solvent from the dropping funnel.

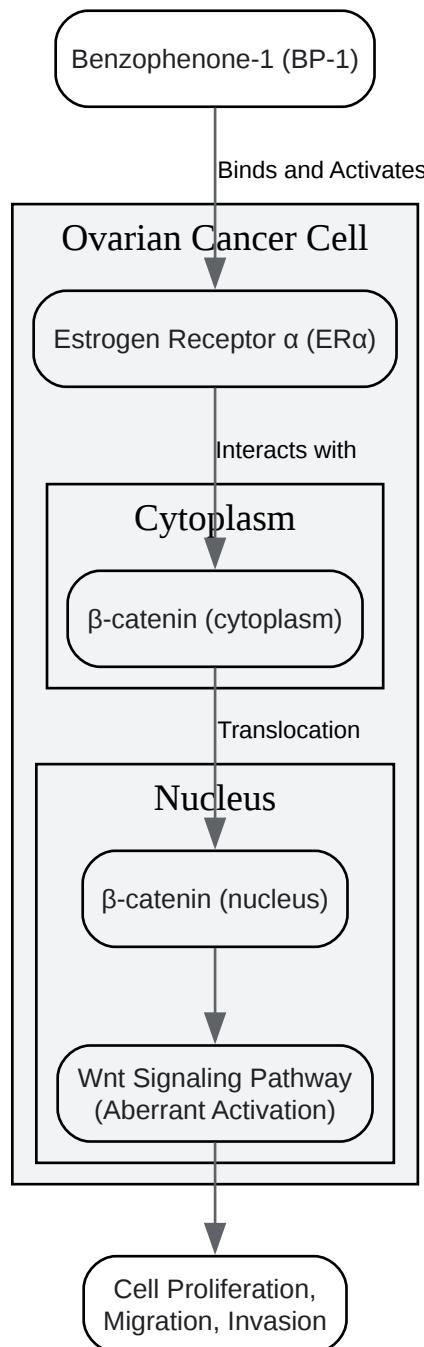
- After the addition is complete, add the aromatic substrate (1 to 1.2 equivalents) dropwise.
- Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute HCl.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with the solvent (e.g., DCM).
- Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- The crude product can be purified by recrystallization or column chromatography.

Precursor for Agrochemicals

The benzophenone scaffold is present in a number of herbicides. **4-Fluorobenzophenone** can be used as a starting material for the synthesis of novel herbicidal compounds. For example, derivatives of pyrazole benzophenones have shown herbicidal activity by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.^[3]

Conceptual Workflow for Herbicide Synthesis

[Click to download full resolution via product page](#)


Caption: Conceptual synthesis of a herbicide from **4-Fluorobenzophenone**.

Signaling Pathway Interactions

Direct signaling pathways involving **4-fluorobenzophenone** are not well-documented in publicly available literature. However, other benzophenone derivatives, such as Benzophenone-1 (BP-1) and Benzophenone-4 (BP-4), have been shown to interact with hormonal signaling pathways. For instance, BP-1 has been reported to activate the Estrogen Receptor α (ER α) and the Wnt/ β -catenin signaling pathway in ovarian cancer cells.^[4] BP-4 has been shown to alter the transcription of genes involved in hormonal pathways in zebrafish.^[5]

Given the structural similarity, it is plausible that **4-fluorobenzophenone** could also interact with nuclear receptors or other signaling proteins, a hypothesis that warrants further investigation. A potential area of research would be to investigate the effect of **4-fluorobenzophenone** on the ER α and Wnt/ β -catenin pathways.

Hypothesized Signaling Pathway Interaction

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ER α and Wnt/ β -catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The UV-absorber benzophenone-4 alters transcripts of genes involved in hormonal pathways in zebrafish (*Danio rerio*) eleuthero-embryos and adult males - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Photophysical properties and applications of 4-Fluorobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154158#photophysical-properties-and-applications-of-4-fluorobenzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com